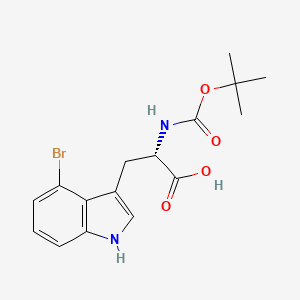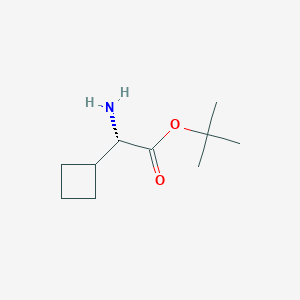![molecular formula C11H16ClNO2 B8179577 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl](/img/structure/B8179577.png)
3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.70324 g/mol . This compound is characterized by the presence of a tetrahydropyran ring attached to a benzenamine moiety, which is further complexed with hydrochloride.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride typically involves the reaction of 3-aminophenol with tetrahydropyran-4-ol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable acid catalyst such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the purification of raw materials, controlled reaction conditions to ensure high yield and purity, and the use of industrial reactors and separation techniques to isolate the final product.
化学反应分析
Types of Reactions
3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The tetrahydropyran ring and the benzenamine moiety play crucial roles in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but without the benzenamine moiety.
Benzenamine derivatives: Compounds with similar aromatic amine structures but different substituents.
Uniqueness
3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride is unique due to the combination of the tetrahydropyran ring and the benzenamine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler or structurally different compounds .
属性
IUPAC Name |
3-(oxan-4-yloxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10H,4-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXZSWHAGHWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














